

Core Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *Methyl 3-amino-5-bromo-4-hydroxybenzoate*

Cat. No.: *B1444580*

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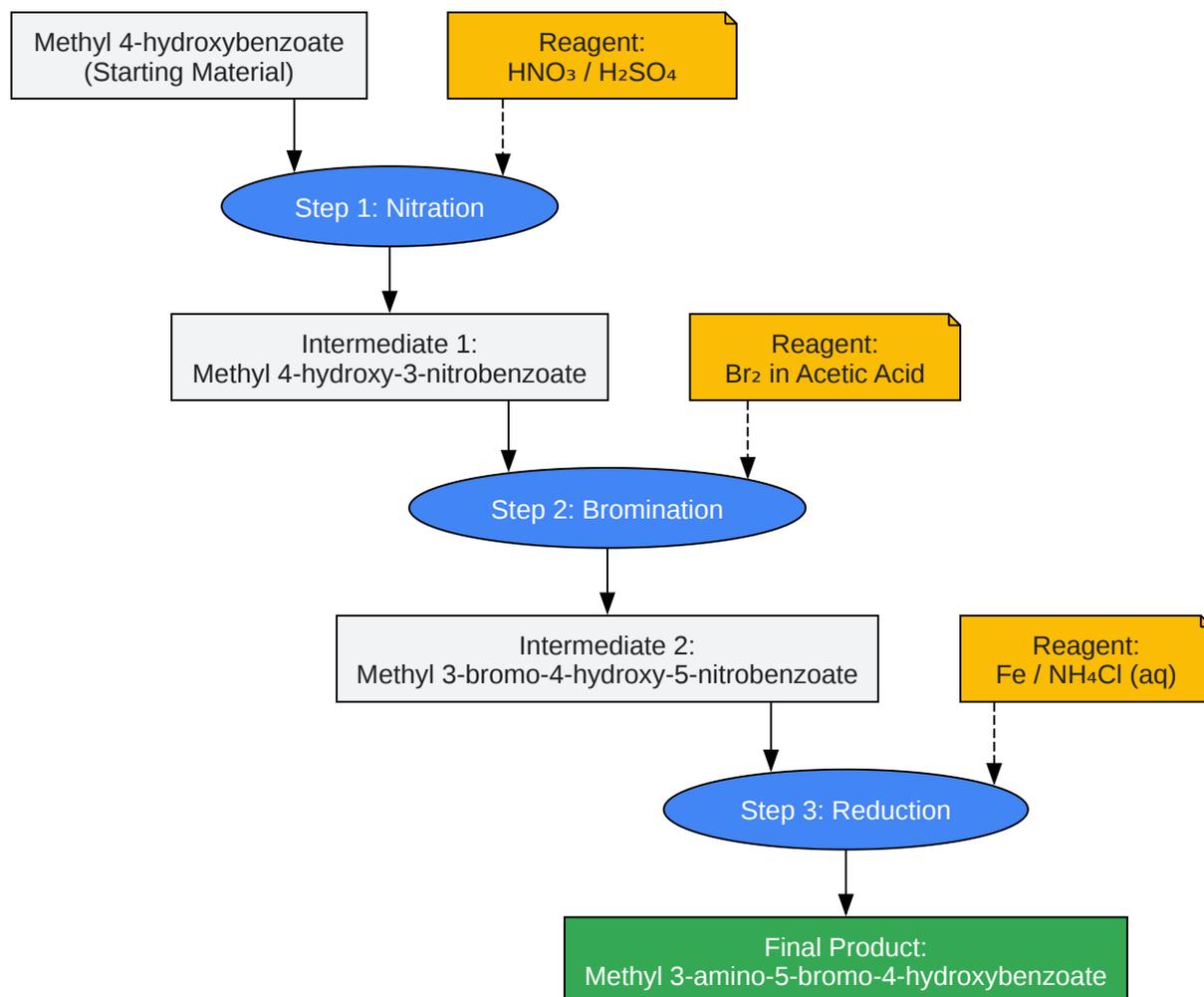
Methyl 3-amino-5-bromo-4-hydroxybenzoate (CAS No: 260249-10-3) is a functionalized benzoate ester.^{[1][2]} Its structure incorporates four distinct functional groups—a methyl ester, an amino group, a bromine atom, and a hydroxyl group—on a benzene scaffold. This unique arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

The key physicochemical properties of this compound are summarized below. It is important to note that while some properties are experimentally determined, others are predicted based on computational models, which provide a reliable estimation for laboratory use.

Property	Value	Source
Molecular Formula	C ₈ H ₈ BrNO ₃	[1][3]
Molecular Weight	246.06 g/mol	[1][2][4]
Monoisotopic Mass	244.96877 Da	[3]
CAS Number	260249-10-3	[1][2]
Predicted Boiling Point	335.9 ± 42.0 °C	[1]
Predicted Density	1.706 ± 0.06 g/cm ³	[1]
Predicted XlogP	1.4	[3]
SMILES	<chem>COC(=O)C1=CC(=C(C(=C1)Br)O)N</chem>	[3][5]
InChIKey	GNQMYGQWBUNZBZ-UHFFFAOYSA-N	[3][5]

Structural Analysis

The chemical behavior of **Methyl 3-amino-5-bromo-4-hydroxybenzoate** is dictated by the interplay of its functional groups. The hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho-, para- directing groups for electrophilic aromatic substitution, while the methyl ester (-COOCH₃) is a deactivating, meta- directing group. The bromine atom is deactivating but also ortho-, para- directing. This electronic landscape is critical when designing subsequent synthetic transformations.



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Sources

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